(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Amination: The butylphenyl group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed amination reactions.
Acryloylation: The final step involves the formation of the acrylonitrile moiety, which can be achieved through Knoevenagel condensation using malononitrile and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the butylphenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines or secondary amines.
Substitution: Products may include substituted thiazoles or phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: Thiazole derivatives are often explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents targeting specific diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole ring and the bromophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the acrylonitrile moiety may participate in covalent bonding with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile
- (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile
Uniqueness
The presence of the bromophenyl group in (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substituents.
Biological Activity
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines thiazole and acrylonitrile moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C19H19BrN2S, with a molecular weight of approximately 384.34 g/mol. The compound features a thiazole ring, which is often associated with antimicrobial and anticancer activities, along with an acrylonitrile group that may enhance its biological interactions.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of thiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal properties. In vitro evaluations indicated that thiazole derivatives possess minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against various pathogenic strains .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Thiazole Derivative A | 50 | E. coli |
Thiazole Derivative B | 75 | S. aureus |
This compound | TBD | TBD |
Anticancer Activity
Thiazole derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting cancer cell proliferation. In particular, studies indicated that the introduction of various substituents on the thiazole ring significantly affects the cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is thought to involve the induction of apoptosis through the modulation of apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some thiazoles induce oxidative stress in cancer cells, leading to cell death.
- Interaction with DNA : Certain derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Evaluation : A study conducted on various thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
- Cytotoxicity Assays : In a series of assays using human cancer cell lines, compounds structurally similar to this compound exhibited IC50 values below 20 µM, indicating significant cytotoxic activity .
Properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-butylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3S/c1-2-3-4-16-5-11-20(12-6-16)25-14-18(13-24)22-26-21(15-27-22)17-7-9-19(23)10-8-17/h5-12,14-15,25H,2-4H2,1H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOREVBPLYUHOR-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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